molecular formula C21H16ClN3O3S B2854924 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide CAS No. 1260922-64-2

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2854924
CAS No.: 1260922-64-2
M. Wt: 425.89
InChI Key: XPCFNHIEJUDABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It is known that pyridopyrimidine derivatives can inhibit the activity of their target proteins, leading to downstream effects that can include the inhibition of cell proliferation and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, if the compound inhibits tyrosine kinase, it could affect pathways related to cell growth and differentiation. If it inhibits phosphatidylinositol-3 kinase, it could affect pathways related to cell survival and proliferation .

Pharmacokinetics

It is noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits tyrosine kinase, it could lead to decreased cell growth and differentiation. If it inhibits phosphatidylinositol-3 kinase, it could lead to decreased cell survival and proliferation .

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide (CAS Number: 1261017-69-9) is a thienopyrimidine derivative that has garnered attention due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and cytotoxic activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O3SC_{23}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 456.0 g/mol. The structural features include a thieno[3,2-d]pyrimidine ring system which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives often exhibit significant antimicrobial properties. A study on similar thienopyrimidine compounds highlighted the importance of the amido or imino side chains at specific positions for enhancing antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The tested compounds showed notable antibacterial and antimycobacterial activity. For instance, derivatives with specific substitutions demonstrated MIC values that indicate effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Target Pathogen
4c8E. coli
4e16S. aureus
5c4M. tuberculosis

Cytotoxic Activity

The cytotoxic potential of the compound was evaluated using various cancer cell lines. Notably, derivatives similar to the target compound showed promising results in inhibiting cell proliferation.

Case Study:
In a recent study involving pyrido[2,3-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.57μM0.57\mu M against MCF-7 breast cancer cells. This suggests that structural modifications in thienopyrimidine derivatives significantly influence their cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AMCF-70.57
Compound BHepG21.31

The mechanism by which thienopyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within microbial and cancer cells. For example, some compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism essential for DNA synthesis .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-23(15-7-3-2-4-8-15)18(26)13-24-17-10-11-29-19(17)20(27)25(21(24)28)16-9-5-6-14(22)12-16/h2-12,17,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFKVMXAWZVTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.